

# issues with disodium succinate solubility at high concentrations

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## Compound of Interest

Compound Name: Disodium succinate

Cat. No.: B3047504

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## Technical Support Center: Disodium Succinate Solubility

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with **disodium succinate** solubility, particularly at high concentrations.

### Frequently Asked Questions (FAQs)

Q1: What is the general solubility of **disodium succinate** in water?

A1: **Disodium succinate** is highly soluble in water.<sup>[1]</sup> Its solubility increases with temperature.<sup>[1][2]</sup> At room temperature, it exists as a white crystalline solid or powder.<sup>[1]</sup> Upon dissolution, it dissociates into two sodium ions ( $\text{Na}^+$ ) and a succinate ion ( $\text{C}_4\text{H}_4\text{O}_4^{2-}$ ), which contributes to its high solubility in polar solvents like water.<sup>[1]</sup>

Q2: What factors can influence the solubility of **disodium succinate** at high concentrations?

A2: Several factors can affect the solubility of **disodium succinate**, especially when preparing high-concentration solutions:

- **Temperature:** Solubility is directly proportional to temperature. Higher temperatures allow for a greater amount of **disodium succinate** to be dissolved.

- pH: The pH of the solution can influence the equilibrium between succinate and its less soluble acidic forms. **Disodium succinate** is the salt of a weak diprotic acid (succinic acid) with pKa values of 4.2 and 5.6.
- Common Ion Effect: The presence of other salts containing sodium ions can decrease the solubility of **disodium succinate** due to the common ion effect.
- Co-solutes: The presence of other solutes, such as buffers or excipients, can either enhance or reduce solubility.

Q3: Can **disodium succinate** be used in cell culture media?

A3: Yes, **disodium succinate** is used as a component in cell culture media, where it can serve as a carbon source and energy supplier, stimulate cell growth, and regulate pH.

Q4: How is **disodium succinate** used in pharmaceutical formulations?

A4: In the pharmaceutical industry, **disodium succinate** is utilized as a buffering agent, stabilizer, and excipient in injectable and oral formulations to maintain pH stability.

## Data Presentation

### Table 1: Solubility of Disodium Succinate in Water at Various Temperatures

Temperature (°C)	Solubility ( g/100 g H <sub>2</sub> O)	Molar Enthalpy of Solution (kJ·mol <sup>-1</sup> ) at 25°C
5	~20	14.83
15	~25	
25	>10	
25	~30	
50	~40	
65	35	
75	~50	
85	~60	

Note: Data is compiled from multiple sources and some values are extrapolated from graphical representations.

## Troubleshooting Guides

### Issue 1: Precipitation or cloudiness observed when preparing a high-concentration solution at room temperature.

- Possible Cause 1: Supersaturation and Instability
  - Explanation: You may have created a supersaturated solution that is thermodynamically unstable and prone to precipitation.
  - Solution:
    - Gently warm the solution while stirring to redissolve the precipitate.
    - Once dissolved, allow the solution to cool to room temperature slowly. Avoid rapid cooling, which can induce precipitation.

- If the precipitate reappears upon cooling, your desired concentration may exceed the solubility limit at that temperature. Consider preparing a slightly more dilute solution.
- Possible Cause 2: pH Shift
  - Explanation: The pH of your water or the addition of other components may have shifted the pH into a range where less soluble forms of succinate can form.
  - Solution:
    - Measure the pH of your solution.
    - Adjust the pH to a neutral or slightly alkaline range (pH 7-9) using a suitable base (e.g., dilute NaOH) to favor the more soluble **disodium succinate** form.
- Possible Cause 3: Presence of Common Ions
  - Explanation: If your solution contains other sodium salts, the increased concentration of sodium ions can reduce the solubility of **disodium succinate**.
  - Solution:
    - Review your formulation to identify other sources of sodium ions.
    - If possible, substitute other sodium salts with non-sodium alternatives.
    - If substitution is not possible, you may need to lower the target concentration of **disodium succinate**.

## Issue 2: Crystallization of disodium succinate during storage, especially at lower temperatures.

- Possible Cause 1: Temperature Fluctuation
  - Explanation: A decrease in storage temperature will lower the solubility of **disodium succinate**, leading to crystallization.
  - Solution:

- Store the solution at a controlled room temperature.
  - If refrigeration is necessary, prepare the solution at a concentration that remains soluble at the lower temperature. Refer to solubility data to determine the appropriate concentration.
  - Before use, allow the refrigerated solution to warm to room temperature and ensure all crystals have redissolved.
- Possible Cause 2: Evaporation of Solvent
    - Explanation: Over time, solvent evaporation can increase the concentration of the solution beyond its solubility limit.
    - Solution:
      - Store solutions in tightly sealed containers to minimize evaporation.
      - For long-term storage, consider using parafilm or other sealing methods.

## Experimental Protocols

### Protocol 1: Preparation of a High-Concentration Disodium Succinate Stock Solution (e.g., 1M)

Materials:

- **Disodium succinate** (anhydrous or hexahydrate, adjust mass accordingly)
- High-purity water (e.g., Milli-Q or equivalent)
- Magnetic stirrer and stir bar
- Volumetric flask
- Heating plate (optional)
- pH meter

#### Procedure:

- Calculate the required mass:
  - For 1 L of a 1 M solution of anhydrous **disodium succinate** (Molar Mass: 162.05 g/mol ), weigh out 162.05 g.
  - For the hexahydrate form (Molar Mass: 270.15 g/mol ), weigh out 270.15 g.
- Dissolution:
  - Add approximately 800 mL of high-purity water to a beaker with a magnetic stir bar.
  - Slowly add the weighed **disodium succinate** to the water while stirring continuously.
  - If dissolution is slow, gently warm the solution on a heating plate to no more than 40-50°C. Do not boil.
- pH Adjustment (if necessary):
  - After the solid has completely dissolved, allow the solution to cool to room temperature.
  - Measure the pH. For most applications, the pH will be in the neutral to slightly alkaline range. If adjustment is needed for a specific application, use dilute HCl or NaOH.
- Final Volume Adjustment:
  - Carefully transfer the solution to a 1 L volumetric flask.
  - Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask to ensure complete transfer.
  - Add high-purity water to the flask until the bottom of the meniscus reaches the calibration mark.
- Filtration and Storage:
  - For sterile applications, filter the solution through a 0.22  $\mu\text{m}$  filter.

- Store the solution in a sterile, tightly capped container at room temperature.

## Protocol 2: Succinate Dehydrogenase (SDH) Activity Assay

This protocol provides a general method to determine the activity of succinate dehydrogenase, an important enzyme in the citric acid cycle.

**Principle:** Succinate dehydrogenase catalyzes the oxidation of succinate to fumarate. In this assay, an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCIP), is used. The reduction of DCIP by SDH results in a color change that can be measured spectrophotometrically at 600 nm.

### Materials:

- SDH Assay Buffer (e.g., phosphate buffer, pH 7.2-7.4)
- SDH Substrate Mix (containing succinate)
- SDH Probe (containing DCIP)
- Sample (e.g., isolated mitochondria, cell lysate, or tissue homogenate)
- 96-well clear flat-bottom plate
- Spectrophotometric multiwell plate reader

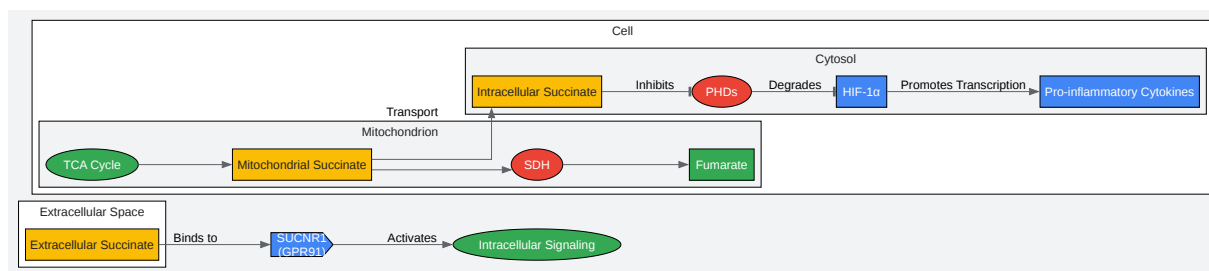
### Procedure:

- Sample Preparation:
  - Homogenize tissue samples or cells in ice-cold SDH Assay Buffer.
  - Centrifuge to remove insoluble material and collect the supernatant.
- Standard Curve Preparation:
  - Prepare a series of DCIP standards of known concentrations in SDH Assay Buffer.

- Assay Reaction:
  - Add your sample and a positive control to separate wells of the 96-well plate.
  - Add the SDH Reaction Mix (containing substrate and probe) to each well to initiate the reaction.
- Measurement:
  - Immediately measure the absorbance at 600 nm in kinetic mode at 25°C.
  - Continue to take readings every 3-5 minutes for 10-30 minutes.
- Data Analysis:
  - Calculate the rate of change in absorbance over time for each sample.
  - Use the standard curve to determine the concentration of reduced DCIP and subsequently the SDH activity. One unit of SDH is typically defined as the amount of enzyme that generates 1.0  $\mu$ mole of DCIP per minute at a specific pH and temperature.

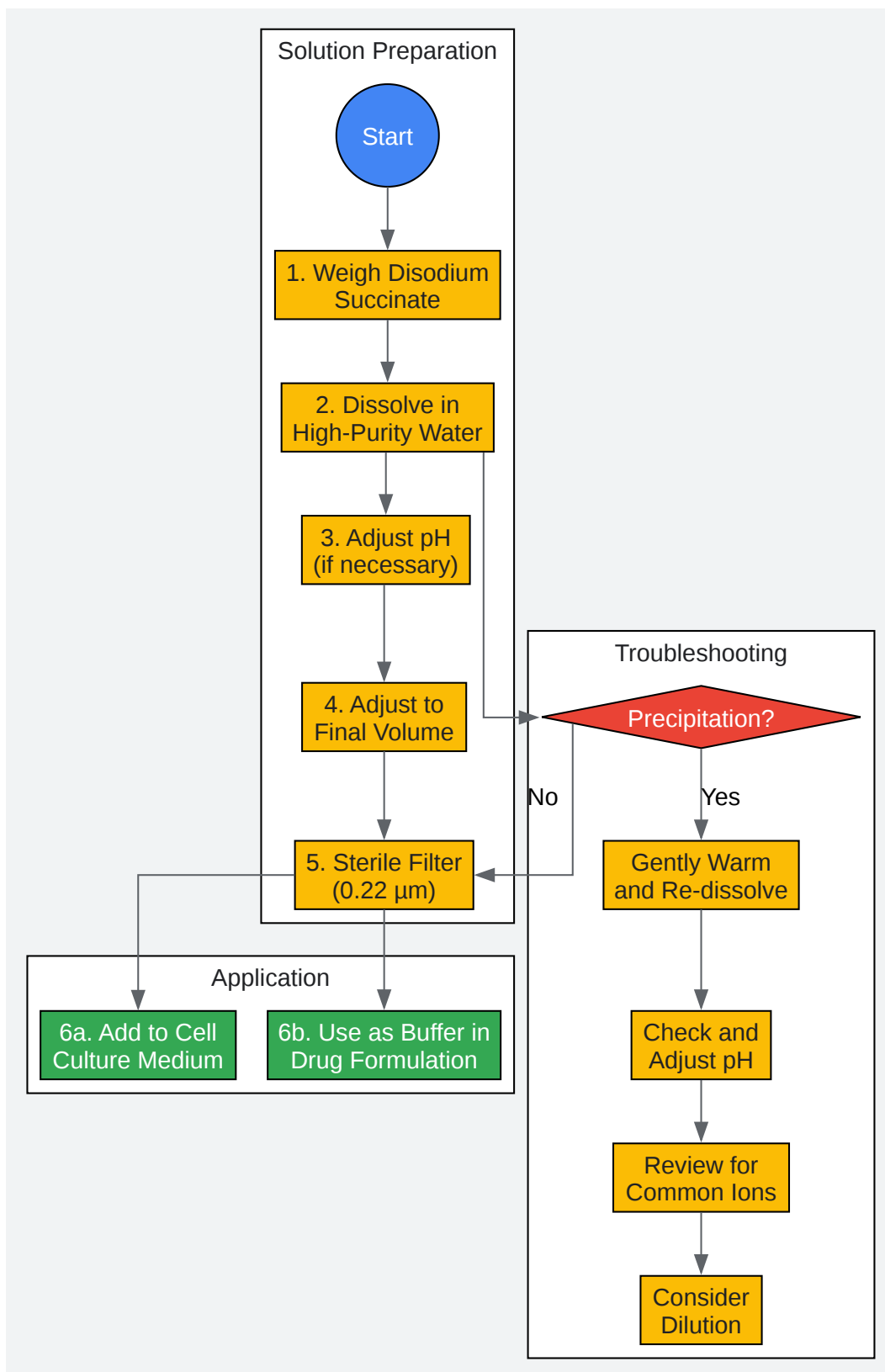
## Visualizations





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### Succinate Signaling Pathway



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## References

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